5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonyl chloride, also known by its IUPAC name, is a chemical compound with the formula and a molecular weight of approximately 241.08 g/mol. It is classified as an aryl sulfonyl chloride, which indicates its structure includes both an aromatic ring and a sulfonyl chloride functional group. The compound is primarily used in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
The compound can be sourced from various chemical suppliers, with catalog identifiers such as MM22952325. It falls under several categories including aromatic heterocycles, aromatic cyclic structures, and aryl halides . Its CAS number is 22952-32-5, which is essential for identifying the substance in chemical databases.
The synthesis of 5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonyl chloride typically involves several steps:
The reactions typically require inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation or hydrolysis of sensitive intermediates. Solvents like dichloromethane or toluene are commonly used to dissolve reactants and facilitate the reactions.
The molecular structure of 5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonyl chloride can be represented as follows:
The structure features:
The compound has a SMILES notation of COC1=C(C=C(Cl)C=C1)S(Cl)(=O)=O
, which provides a way to represent its structure in a textual format suitable for computational analysis .
5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonyl chloride can participate in various chemical reactions:
These reactions often require specific conditions such as temperature control, pH adjustments, and sometimes catalysts to optimize yields and minimize by-products.
The mechanism of action for 5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonyl chloride primarily revolves around its reactivity as a sulfonyl chloride:
This mechanism is crucial for its application in synthesizing various biologically active compounds and agrochemicals.
5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonyl chloride is typically characterized by:
Key chemical properties include:
Relevant data suggests it should be handled under dry conditions to maintain stability.
5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonyl chloride finds applications in:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: